(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid

Descripción

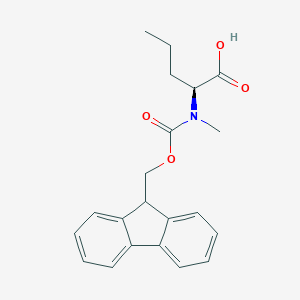

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid (CAS: 252049-05-1) is a synthetic unnatural amino acid derivative widely used in peptide synthesis. Its structure features a pentanoic acid backbone with a methyl-substituted amine protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group enhances solubility in organic solvents and enables selective deprotection under mild basic conditions. This compound’s stereochemistry (S-configuration) is critical for maintaining chirality in peptide chains, ensuring biological activity in downstream applications .

Propiedades

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKELUUGCKFRJQM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426586 | |

| Record name | Fmoc-N-methyl-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-05-1 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-N-methyl-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid, commonly referred to as Fmoc-L-Pentanoic acid, is a fluorene-derived amino acid that has garnered attention for its potential biological activities. This compound features a unique structure that integrates the fluorene moiety, which is known for enhancing the stability and bioactivity of various derivatives. The following sections will explore its biological activity, including relevant research findings, case studies, and data tables.

Structural Overview

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C₃₅H₃₂N₂O₆

- CAS Number : 201046-59-5

- Key Functional Groups :

- Fluorene moiety

- Methoxycarbonyl group

- Amino group

- Carboxylic acid group

The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, derivatives of fluorene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications in the aryl moiety significantly influenced the antimicrobial spectrum and intensity of inhibition against both planktonic and biofilm states of bacteria .

Antitumor Activity

Fluorene derivatives have also been investigated for their antitumor properties. A series of compounds derived from the fluorenone scaffold were synthesized and evaluated for their antiproliferative activity. Some exhibited promising results as type I topoisomerase inhibitors, suggesting their potential use in cancer therapy . The introduction of linear alkyl groups in these compounds was found to enhance their antiproliferative activity compared to branched or bulky groups.

Peptide Synthesis Applications

This compound is frequently utilized in peptide synthesis due to its ability to serve as a protecting group for amino acids. This allows for the creation of biologically active peptides that can exhibit various pharmacological effects. The compound’s role as a linker in peptide synthesis enhances the therapeutic potential and specificity of synthesized peptides.

Study on Antimicrobial Activity

A study published in Pharmaceuticals assessed the antimicrobial efficacy of several fluorene derivatives, including those structurally similar to this compound). The results indicated that certain modifications led to compounds with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. The study highlighted the importance of structural modifications in enhancing biological activity .

Evaluation of Antitumor Effects

Another investigation focused on the antiproliferative effects of fluorenone derivatives on cancer cell lines. The results indicated that specific structural features contributed to increased cytotoxicity against cancer cells while maintaining low toxicity to normal cells. This suggests a selective mechanism that could be exploited for developing targeted cancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Compound Example | Effectiveness (IC50/μM) | Reference |

|---|---|---|---|

| Antimicrobial | Fluorene Derivative A | 10 | |

| Antitumor | Fluorene Derivative B | 5 | |

| Peptide Synthesis | Fmoc-L-Pentanoic Acid | N/A |

Table 2: Structural Modifications and Biological Impact

| Modification Type | Resulting Activity | Observations |

|---|---|---|

| Linear Alkyl Group | Increased antiproliferative activity | Enhanced cell uptake |

| Aryl Substituent | Altered antimicrobial spectrum | Specificity against strains |

Comparación Con Compuestos Similares

Research Findings and Trends

Recent studies emphasize the versatility of Fmoc-protected amino acids in peptide mimetics and drug discovery. For example:

- Ru-catalyzed synthesis () enables scalable production of analogs with diverse tertiary amines, expanding libraries for high-throughput screening .

- Safety profiles: Analogs like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid (CAS: 139551-74-9) are classified as non-toxic (GHS Category 4), though some derivatives require handling precautions due to respiratory irritation risks (e.g., H335 warnings) .

Q & A

Q. What are the standard synthetic routes for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid, and what reagents are critical for its Fmoc protection?

Methodological Answer: The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with pentanoic acid derivatives. Key steps include:

- Amino Protection : Use Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (succinimidyl carbonate) under basic conditions (e.g., NaHCO₃ or DIEA) in anhydrous solvents like DMF or dichloromethane .

- Coupling Reactions : Activate the carboxyl group using reagents such as HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, ensuring inert conditions to prevent side reactions .

Q. Critical Reagents :

| Reagent | Role | Conditions | Reference |

|---|---|---|---|

| Fmoc-Cl | Amino protection | Anhydrous DMF, 0–4°C | |

| EDCI/HOBt | Carboxyl activation | RT, 2–4 hours | |

| Piperidine | Fmoc deprotection | 20% in DMF, 10–20 minutes |

Q. How should researchers handle and store this compound to ensure stability during peptide synthesis experiments?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Storage : Keep in airtight, light-resistant containers at –20°C under nitrogen to prevent oxidation and hydrolysis. Avoid moisture and strong acids/bases .

- Stability : Monitor degradation via HPLC; instability occurs above 25°C or in polar protic solvents (e.g., water) .

Q. What analytical techniques are essential for confirming the identity and purity of this compound post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with acetonitrile/water gradient (0.1% TFA) to assess purity (>95% required for peptide synthesis) .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm Fmoc group integrity (δ 7.2–7.8 ppm for aromatic protons) and methylamino branching .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (theoretical: ~380–400 g/mol) and detect side products .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Solvent Selection : Use DMF or NMP (N-methylpyrrolidone) for swelling resin and enhancing reagent diffusion .

- Coupling Time/Temperature : Extend reaction time to 2–4 hours at 25°C or 1 hour at 40°C for sterically hindered residues .

- Double Coupling : Repeat coupling steps with fresh reagents for low-yield sequences (e.g., β-branched amino acids) .

Q. Example Optimization Workflow :

| Parameter | Optimization Strategy | Outcome | Reference |

|---|---|---|---|

| Solvent polarity | Test DMF vs. DCM | DMF improves swelling | |

| Reagent excess | 3–5 eq. of amino acid | Reduces unreacted sites |

Q. What strategies resolve discrepancies between theoretical and observed molecular weights during MS analysis?

Methodological Answer:

- Adduct Formation : Account for sodium/potassium adducts (+22/+38 Da) by adding 0.1% formic acid to the sample .

- Dehydration/Decarboxylation : Use high-resolution MS (HRMS) to distinguish between mass shifts (–18 Da or –44 Da) and synthetic errors .

- Isotopic Patterns : Compare observed vs. theoretical isotopic distributions to confirm elemental composition .

Q. How do solvent systems impact the stability and reactivity of this compound in automated peptide synthesizers?

Methodological Answer:

- Polar Aprotic Solvents (DMF, NMP) : Enhance solubility and reaction rates but may cause Fmoc cleavage over time .

- Dichloromethane (DCM) : Reduces swelling of certain resins but minimizes side reactions in acid-sensitive sequences .

- Stability Testing : Conduct accelerated degradation studies at 40°C for 48 hours; monitor via HPLC to rank solvents .

Q. Stability Data :

| Solvent | Degradation (%) after 48 hours | Recommended Use Case | Reference |

|---|---|---|---|

| DMF | 15–20% | General SPPS | |

| DCM | <5% | Acid-sensitive sequences |

Q. What precautions mitigate side reactions during Fmoc deprotection in complex peptide sequences?

Methodological Answer:

- Piperidine Concentration : Use 20% piperidine in DMF for 10 minutes; higher concentrations risk β-elimination .

- Temperature Control : Maintain 0–4°C during deprotection to prevent aspartimide formation .

- Scavengers : Add 2% HOBt or 0.1 M NaCl to suppress aggregation-prone intermediates .

Q. How can researchers reconcile conflicting toxicity data across safety data sheets (SDS) for this compound?

Methodological Answer:

- Data Gaps : Cross-reference SDS from multiple suppliers (e.g., Key Organics, Indagoo) and prioritize entries with empirical testing .

- Precautionary Measures : Assume worst-case hazards (e.g., H302: harmful if swallowed) and implement engineering controls (fume hoods, sealed reactors) .

- In-House Testing : Perform Ames tests or cytotoxicity assays if biological applications are planned .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.